5-Amino-1H-indazol-3-ol dihydrochloride

Solubility Formulation Salt Selection

Select the dihydrochloride salt to leverage >50 mg/mL aqueous solubility, enabling DMSO-free kinase assay stock solutions. The 5-amino-3-hydroxy indazole scaffold supports rapid IDO1 inhibitor SAR with nanomolar cellular potency expectations. Benefit from LC-MS verified purity, ICH Q3C-compliant residual solvents, and a CYP3A4 IC50 of 3,300 nM—ideal for DDI benchmarking. Achieve batch-to-batch reproducibility for preclinical development and tech transfer.

Molecular Formula C7H9Cl2N3O
Molecular Weight 222.07
CAS No. 861360-71-6
Cat. No. B2600106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-indazol-3-ol dihydrochloride
CAS861360-71-6
Molecular FormulaC7H9Cl2N3O
Molecular Weight222.07
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NN2.Cl.Cl
InChIInChI=1S/C7H7N3O.2ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;;/h1-3H,8H2,(H2,9,10,11);2*1H
InChIKeyVBGOCHHYCKZHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-indazol-3-ol dihydrochloride (CAS 861360-71-6) | Key Intermediate for Kinase Inhibitor & IDO1 Research


5-Amino-1H-indazol-3-ol dihydrochloride (CAS 861360-71-6) is a heterocyclic indazole derivative supplied as a dihydrochloride salt . This compound is a hydrated salt form of the free base 5-amino-1H-indazol-3-ol (CAS 89792-09-6), featuring an amino group at the 5-position and a hydroxyl group at the 3-position of the indazole ring [1]. It is primarily utilized as a synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors and immunomodulatory agents targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) [2].

5-Amino-1H-indazol-3-ol dihydrochloride (CAS 861360-71-6) | Why Standard Indazole Scaffolds Are Not Interchangeable


Indazole-based compounds exhibit wide-ranging biological activities, but small structural variations—such as substitution pattern, tautomeric form, or salt selection—can drastically alter target affinity, solubility, and metabolic stability [1]. The dihydrochloride salt of 5-amino-1H-indazol-3-ol offers a distinct combination of an electron-donating amino group at the 5-position and a tautomerically stabilized 3-hydroxyl group, which influences both its chemical reactivity and its interaction with biological targets like IDO1 and CYP enzymes . Generic substitution with the free base or other indazole isomers risks introducing uncontrolled variables in solubility, stability, and off-target effects, thereby compromising experimental reproducibility in kinase profiling or cellular assays [2].

5-Amino-1H-indazol-3-ol dihydrochloride (CAS 861360-71-6) | Quantitative Differentiation Evidence vs. Comparators


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 5-amino-1H-indazol-3-ol demonstrates significantly enhanced aqueous solubility compared to its free base counterpart (CAS 89792-09-6) [1]. The free base is a neutral heterocycle with limited water solubility, while the dihydrochloride salt exhibits a solubility profile exceeding 50 mg/mL in water [2]. This differential is critical for applications requiring aqueous dosing in biological assays or for the preparation of stock solutions for in vitro studies .

Solubility Formulation Salt Selection

CYP3A4 Inhibition Profile: Comparative IC50 Data

5-Amino-1H-indazol-3-ol dihydrochloride exhibits moderate inhibition of CYP3A4 with an IC50 of 3,300 nM (3.3 μM) in human liver microsomes, as measured using midazolam as a probe substrate [1]. This value is notably higher (i.e., less potent) than the IC50 values reported for many clinical kinase inhibitors that share the indazole scaffold (e.g., some advanced compounds with CYP3A4 IC50 < 1 μM) [2]. The relatively higher IC50 suggests a reduced potential for drug-drug interactions mediated by CYP3A4 inhibition during early-stage lead optimization.

Drug Metabolism CYP450 Hepatotoxicity Risk

IDO1 Inhibitory Activity: Scaffold-Specific Potential

While direct IDO1 IC50 data for the exact dihydrochloride salt is not publicly available, the 1H-indazol-3-ol scaffold has been validated as a key pharmacophore for IDO1 inhibition, with closely related 3-carbohydrazide derivatives exhibiting IC50 values of 720 nM and 770 nM in enzymatic assays [1]. More potent analogs bearing the 5-amino-1H-indazol-3-ol core have been reported with cellular IDO1 inhibition IC50 values as low as 0.5 nM in HeLa cells [2]. The presence of the 5-amino and 3-hydroxyl groups in this compound provides critical hydrogen-bonding interactions with the IDO1 active site that are absent in simpler indazoles like unsubstituted indazole (IC50 > 100 μM) [3].

Immuno-Oncology IDO1 Tryptophan Metabolism

Purity Specifications: High-Purity Grades vs. Standard Research Grade

Commercial suppliers offer 5-amino-1H-indazol-3-ol dihydrochloride at varying purity grades. While a minimum purity of 95% is commonly specified by vendors such as Sigma-Aldrich and Fluorochem , specialized suppliers like MolCore provide material with purity ≥98% (NLT 98%) as verified by LC-MS . The higher-purity grade is accompanied by more stringent quality control, including residual solvent analysis meeting ICH guidelines, which reduces the risk of confounding impurities in sensitive biological assays or during scale-up synthesis [1].

Quality Control Analytical Chemistry Procurement

Storage and Handling: Ambient Stability vs. Cold Chain Requirements

5-Amino-1H-indazol-3-ol dihydrochloride is a solid that is stable at room temperature (RT) for shipping and short-term storage, with long-term storage recommended in a cool, dry place . This contrasts with many other indazole-based building blocks and intermediates that require refrigeration (2–8°C) or freezer storage (−20°C) to prevent degradation [1]. The dihydrochloride salt form contributes to this enhanced ambient stability by reducing hygroscopicity and oxidative susceptibility relative to the free amine .

Stability Logistics Lab Operations

5-Amino-1H-indazol-3-ol dihydrochloride (CAS 861360-71-6) | Optimal Use Cases Derived from Quantitative Evidence


Aqueous-Based Kinase Profiling Assays

Utilize the enhanced aqueous solubility (>50 mg/mL) of the dihydrochloride salt to prepare high-concentration stock solutions directly in assay buffer, avoiding DMSO-induced artifacts in kinase inhibition studies [1]. This is particularly advantageous for profiling against kinases sensitive to organic solvents or for high-throughput screening formats requiring aqueous compatibility.

Early-Stage Lead Optimization for Immuno-Oncology

Employ this compound as a core scaffold for synthesizing focused libraries of IDO1 inhibitors. The pre-validated indazol-3-ol pharmacophore, combined with the synthetic handle provided by the 5-amino group, enables rapid exploration of structure-activity relationships (SAR) with the expectation of achieving nanomolar cellular potency [2].

Metabolic Stability Screening with Reduced CYP Liability

Incorporate this compound into panels for assessing CYP3A4-mediated drug-drug interaction potential. Its relatively high IC50 (3,300 nM) against CYP3A4 makes it a suitable control or reference compound when benchmarking new chemical entities that are intended to have minimal CYP3A4 inhibition [3].

High-Purity Starting Material for Scale-Up Synthesis

Source the ≥98% purity grade (LC-MS verified) for multi-step synthetic campaigns where impurities could poison catalysts or generate byproducts. The availability of material with documented residual solvent compliance (ICH Q3C) ensures smoother tech transfer and regulatory documentation during preclinical development .

Technical Documentation Hub

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22 linked technical documents
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